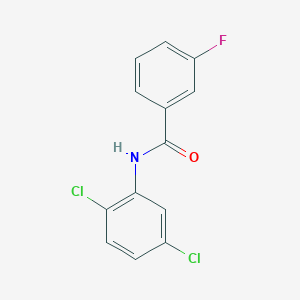

N-(2,5-dichlorophenyl)-3-fluorobenzamide

Description

N-(2,5-Dichlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a fluorine atom at the 3-position of the benzamide ring. Benzamide derivatives are often synthesized via condensation reactions between substituted benzoyl chlorides and anilines, with halogenation patterns critically influencing biological activity and physicochemical properties . The 2,5-dichloro substitution on the phenyl ring may enhance lipophilicity and metabolic stability, while the 3-fluoro group on the benzamide could modulate electronic effects and binding affinity in biological targets .

Properties

Molecular Formula |

C13H8Cl2FNO |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H8Cl2FNO/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18) |

InChI Key |

HITRNBPKWQLSEV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- N-(2,5-Dichlorophenyl)-3-fluorobenzamide lacks the extended conjugated systems (e.g., acrylamide or curcumin-like scaffolds) seen in 13l and 1f, which may limit its direct antitumor potency.

Agrochemicals

Halogenated benzamides are prevalent in pesticides due to their stability and target specificity:

- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide inhibiting chitin synthesis. The 2,6-difluoro and 4-chloro groups optimize binding to insect enzymes .

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide where the trifluoromethyl group enhances hydrophobic interactions with fungal membranes .

Key Differences :

- This compound’s dichlorophenyl group may offer broader-spectrum activity compared to mono-chloro analogs like diflubenzuron, but the absence of a urea or trifluoromethyl moiety could reduce pesticidal efficacy .

- The 3-fluoro substitution in the benzamide ring may alter metabolic degradation pathways compared to 2,6-difluoro systems, affecting environmental persistence .

Physicochemical and Structural Properties

The table below compares critical parameters of this compound with analogs:

*LogP estimated via fragment-based methods.

Structural Insights :

- Fluorine vs. Trifluoromethyl : The 3-fluoro group in the target compound provides moderate electronegativity without the extreme hydrophobicity of trifluoromethyl groups in flutolanil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.